molecular formula C22H24N6O3 B2995579 1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898648-77-6

1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B2995579
CAS No.: 898648-77-6
M. Wt: 420.473
InChI Key: OPSSTTCAPXWAAQ-UHFFFAOYSA-N
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Description

The compound 1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone (CAS: 898617-74-8) is a trisubstituted 1,3,5-triazine derivative characterized by:

  • Morpholino group at position 6 of the triazine ring.
  • 3-Methoxyphenylamino group at position 2.
  • Acetyl-substituted phenyl group at position 2 via an amino linker.

Its molecular formula is C22H24N6O3 (MW: 420.5 g/mol) . The methoxy group enhances lipophilicity, while the morpholino group improves aqueous solubility, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

1-[3-[[4-(3-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15(29)16-5-3-6-17(13-16)23-20-25-21(24-18-7-4-8-19(14-18)30-2)27-22(26-20)28-9-11-31-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSTTCAPXWAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with morpholine and methoxyphenyl substituents, which are significant for its biological interactions. The presence of the morpholine group is particularly noteworthy as it can influence solubility and bioavailability.

Research indicates that compounds with a triazine structure can modulate various biochemical pathways. Specifically, this compound may exert its effects through the following mechanisms:

  • Inhibition of PI3K Pathway : Similar triazine derivatives have been shown to inhibit the PI3K signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
  • Anti-inflammatory Properties : Compounds in this class have been reported to inhibit smooth muscle cell proliferation and block inflammatory responses in endothelial cells . This suggests potential applications in treating vascular conditions such as atherosclerosis.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro assays. Below is a summary table of its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2PI3K inhibition
MCF7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)8.9Cell cycle arrest
U87MG (Glioblastoma)10.4Inhibition of migration

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antitumor Activity : A study synthesized various triazine derivatives and evaluated their anticancer properties using MTT assays. Compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines .
  • Inflammatory Response Modulation : Research highlighted the ability of certain triazine compounds to inhibit inflammatory responses in endothelial cells by blocking glycated protein-induced signaling pathways . This suggests therapeutic potential for conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold is highly modular. Key analogues and their substituent differences are summarized below:

Compound Name/ID R<sup>4</sup> (Triazine) R<sup>6</sup> (Triazine) Phenyl Substituent Molecular Weight (g/mol) Key Properties Source
Target Compound 3-Methoxyphenylamino Morpholino 3-Acetylphenyl 420.5 N/A
1-(4-((4-((4-Chlorophenyl)amino)-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-one (6) 4-Chlorophenylamino 2-Hydroxyethylamino 4-Acetylphenyl 418.9 Mp: 160–163°C; Yield: 78%
(E)-1-(4-((4-((2-Hydroxyethyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)-3-(p-tolyl)prop-2-en-1-one (7b) 2-Hydroxyethylamino Morpholino Chalcone-linked p-tolyl 469.5 Mp: 185–191°C; Yield: 68%
N-(3-((4-(6-(Trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound F) 6-(Trifluoromethoxy)isoquinoline - 3-Acetamidophenyl 474.4 Sodium channel inhibitor
4-((4-(4-Acetamidophenyl)-6-morpholino-1,3,5-triazin-2-yl)amino)phenethyl leucinate (15) 4-Acetamidophenyl Morpholino Phenethyl leucinate 649.7 PI3K inhibitor

Key Observations :

  • Morpholino vs.
  • Methoxy vs.
  • Chalcone vs. Acetyl Groups : Chalcone derivatives (e.g., 7b) exhibit extended conjugation, impacting UV absorption and biological activity .

Research Implications

  • Drug Design: The target’s balanced lipophilicity (methoxy) and solubility (morpholino) make it suitable for CNS-targeted therapies.
  • SAR Insights :
    • Substitution at triazine R<sup>4</sup> with electron-donating groups (e.g., methoxy) may reduce off-target reactivity compared to halogens.
    • Chalcone hybrids (e.g., 7b) warrant exploration for anticancer activity .

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